molecular formula C5H7BrN2O B3245222 4-Bromo-3-ethylisoxazol-5-amine CAS No. 166964-38-1

4-Bromo-3-ethylisoxazol-5-amine

Cat. No. B3245222
CAS RN: 166964-38-1
M. Wt: 191.03 g/mol
InChI Key: YQWWREVBPPCNPL-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylisoxazol-5-amine is a chemical compound with the molecular formula C5H7BrN2O . It contains a total of 16 bonds, including 9 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary aromatic amine, and 1 isoxazole .


Synthesis Analysis

Isoxazoles, including 4-Bromo-3-ethylisoxazol-5-amine, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-ethylisoxazol-5-amine is characterized by a five-membered isoxazole ring, a primary aromatic amine, and a bromine atom . The structure analysis tools such as “What is this?” (WIT) for fully automated structure determination of small molecules concurrent with single crystal data collection and processing can be used for detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-ethylisoxazol-5-amine are likely to be influenced by its isoxazole core. Isoxazoles can undergo various reactions, and the most commonly reported synthesis involves a (3 + 2) cycloaddition reaction .

Scientific Research Applications

Cyclic Imines in Ugi and Ugi-Type Reactions Cyclic imines, including structures derived from 4-Bromo-3-ethylisoxazol-5-amine, have been utilized in the Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs). These reactions facilitate the efficient preparation of heterocyclic compounds connected to the peptide backbone, which are crucial in the design of pharmaceutical compounds. The use of cyclic imines in these reactions enhances diastereoselectivity and provides a direct route to N-heterocyclic motifs found in natural products and drug-like compounds. This methodology is particularly significant for synthesizing oxazoles and tetrazoles, underlining its importance in pharmaceutical research (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Advanced Oxidation Processes for Environmental Remediation In the context of environmental science, 4-Bromo-3-ethylisoxazol-5-amine derivatives have been implicated in the study of advanced oxidation processes (AOPs). AOPs are crucial for degrading persistent organic pollutants in water. Amine-functionalized materials, potentially derivable from 4-Bromo-3-ethylisoxazol-5-amine, are explored for their utility in capturing CO2 and catalyzing environmentally significant reactions. Such materials have shown promise in applications ranging from CO2 sequestration to the catalytic degradation of pollutants, indicating their broader relevance in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Organic Synthesis and Drug Discovery Isoxazolone derivatives, closely related to 4-Bromo-3-ethylisoxazol-5-amine, have exhibited significant biological and medicinal properties, making them valuable intermediates in the synthesis of heterocycles. The facile synthesis and evaluation of these derivatives underscore their potential in drug discovery and development, particularly as antioxidants and in other therapeutic roles. The versatility and reactivity of these compounds in multi-component reactions highlight their utility in creating diverse molecular libraries for screening in pharmaceutical research (Laroum, Boulcina, Bensouici, & Debache, 2019).

Environmental Chemistry and Polymer Science The study of biogenic amines in fish has highlighted the roles of nitrogen-containing compounds in intoxication, spoilage, and the formation of nitrosamines. Research into the degradation of nitrogen-containing hazardous compounds, including those structurally related to 4-Bromo-3-ethylisoxazol-5-amine, using advanced oxidation processes has provided insights into their environmental impact and the mechanisms of their degradation. This research has implications for environmental protection and food safety, demonstrating the significance of understanding the chemical properties and reactivity of such compounds (Bulushi, Poole, Deeth, & Dykes, 2009).

Future Directions

The future directions for research on 4-Bromo-3-ethylisoxazol-5-amine and similar compounds could involve the development of new synthetic routes, particularly metal-free routes, given their environmental and economic advantages . Additionally, the potential applications of these compounds in various fields, such as drug discovery and material design, could be explored .

properties

IUPAC Name

4-bromo-3-ethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-2-3-4(6)5(7)9-8-3/h2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWWREVBPPCNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethylisoxazol-5-amine

Synthesis routes and methods

Procedure details

5-Amino-4-bromo-3-ethylisoxazole was prepared from 5-amino-3-ethylisoxazole and N-bromosuccinimide as described in Example 25a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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